molecular formula C10H12ClIN2 B12292293 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine

2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine

Cat. No.: B12292293
M. Wt: 322.57 g/mol
InChI Key: FFTHKZGCBMLHKE-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, iodination can be achieved using iodine and a suitable oxidizing agent, while chlorination may involve the use of thionyl chloride or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation or additional heteroatoms.

Scientific Research Applications

2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine lies in its specific substitution pattern and the presence of both chlorine and iodine atoms. This combination can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-iodo-5-(1-methylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTHKZGCBMLHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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